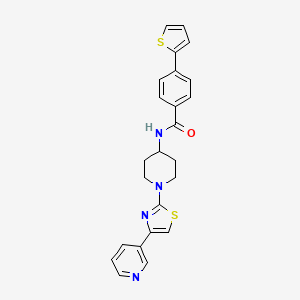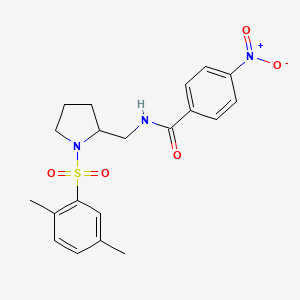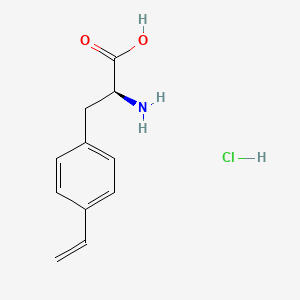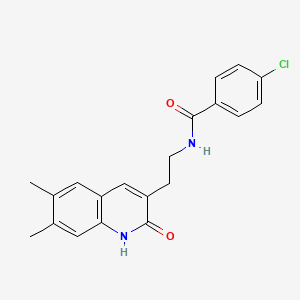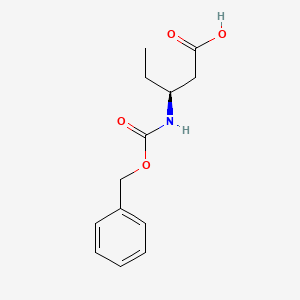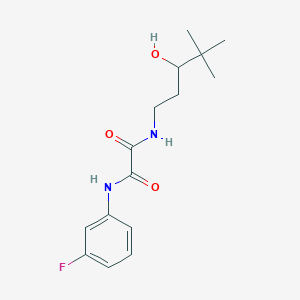
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as FOXY-5, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOXY-5 is a small molecule that belongs to the class of oxalamides and has been shown to have anti-cancer properties.
Applications De Recherche Scientifique
Scientific Research Applications of Related Compounds
1. Orexin Receptor Antagonism and Binge Eating Disorder Treatment
Compounds with specific receptor targeting abilities, such as orexin receptor antagonists, have been investigated for their potential in treating compulsive behaviors, including binge eating disorders in animal models. For instance, compounds like GSK1059865 and SB-649868 have demonstrated efficacy in selectively reducing binge eating of highly palatable food without affecting standard food pellet intake in rats, implicating orexin (OX) receptors in compulsive eating behaviors. This suggests a potential pharmacological target for treating eating disorders with a compulsive component (Piccoli et al., 2012).
2. Neurokinin-1 Receptor Antagonism for Emesis and Depression
Research into neurokinin-1 (NK1) receptor antagonists has yielded compounds with potential therapeutic applications in treating emesis and depression, highlighting the broad relevance of receptor-targeted therapies in neuropsychiatric and gastrointestinal conditions. Such compounds exhibit desirable pharmacokinetic properties, including oral bioavailability and efficacy in pre-clinical models (Harrison et al., 2001).
3. Androgen Receptor Modulators in Disease Treatment
Selective androgen receptor modulators (SARMs) represent a class of compounds with significant potential in treating androgen-dependent diseases. For example, S-1, a potent SARM, has been explored for its therapeutic promise in benign hyperplasia, showcasing the importance of selective receptor modulation in developing new treatments (Wu et al., 2006).
4. Chemical Sensing and Environmental Monitoring
Compounds capable of acting as chemosensors for metal ions, such as Cu2+, have been developed for applications in bioimaging and environmental monitoring. This illustrates the role of chemical compounds in non-therapeutic areas, where their specific binding or sensing capabilities can be leveraged for detecting and quantifying environmental contaminants (Anbu et al., 2012).
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)12(19)7-8-17-13(20)14(21)18-11-6-4-5-10(16)9-11/h4-6,9,12,19H,7-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZPOLDEHRBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1=CC(=CC=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[3-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2535328.png)
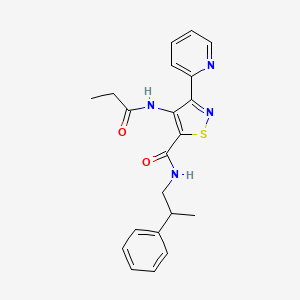
![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)
![N-Phenyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2535331.png)
![7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535333.png)

